molecular formula C16H17FN2O B13085883 2-(Ethylamino)-N-(4-fluorobenzyl)benzamide

2-(Ethylamino)-N-(4-fluorobenzyl)benzamide

Cat. No.: B13085883
M. Wt: 272.32 g/mol
InChI Key: UWWLDXILESDPKX-UHFFFAOYSA-N
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Description

2-(Ethylamino)-N-(4-fluorobenzyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethylamino group and a 4-fluorobenzyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-N-(4-fluorobenzyl)benzamide typically involves the reaction of 4-fluorobenzylamine with ethylamine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-N-(4-fluorobenzyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide group can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(Ethylamino)-N-(4-fluorobenzyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-N-(4-fluorobenzyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: Shares the 4-fluorobenzyl group but lacks the ethylamino group.

    Benzamide: The parent compound without the ethylamino and 4-fluorobenzyl groups.

    N-(4-Fluorobenzyl)benzamide: Similar structure but without the ethylamino group.

Uniqueness

2-(Ethylamino)-N-(4-fluorobenzyl)benzamide is unique due to the presence of both the ethylamino and 4-fluorobenzyl groups. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C16H17FN2O

Molecular Weight

272.32 g/mol

IUPAC Name

2-(ethylamino)-N-[(4-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C16H17FN2O/c1-2-18-15-6-4-3-5-14(15)16(20)19-11-12-7-9-13(17)10-8-12/h3-10,18H,2,11H2,1H3,(H,19,20)

InChI Key

UWWLDXILESDPKX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

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